Cyclopropanecarboxamide, N-(4-butylamino-4-oxobutyl)-
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Overview
Description
Cyclopropanecarboxamide, N-(4-butylamino-4-oxobutyl)- is a chemical compound with the molecular formula C12H22N2O2 It is known for its unique structure, which includes a cyclopropane ring and a butylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxamide, N-(4-butylamino-4-oxobutyl)- typically involves the reaction of cyclopropanecarboxylic acid with butylamine and other reagents under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of Cyclopropanecarboxamide, N-(4-butylamino-4-oxobutyl)- may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxamide, N-(4-butylamino-4-oxobutyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Cyclopropanecarboxamide, N-(4-butylamino-4-oxobutyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxamide, N-(4-butylamino-4-oxobutyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanecarboxamide, N-(4-methylamino-4-oxobutyl)-
- Cyclopropanecarboxamide, N-(4-ethylamino-4-oxobutyl)-
- Cyclopropanecarboxamide, N-(4-propylamino-4-oxobutyl)-
Uniqueness
Cyclopropanecarboxamide, N-(4-butylamino-4-oxobutyl)- is unique due to its specific structural features, such as the cyclopropane ring and the butylamino group
Properties
CAS No. |
82024-03-1 |
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Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
N-[4-(butylamino)-4-oxobutyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H22N2O2/c1-2-3-8-13-11(15)5-4-9-14-12(16)10-6-7-10/h10H,2-9H2,1H3,(H,13,15)(H,14,16) |
InChI Key |
IEFFKQHRPWXWGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CCCNC(=O)C1CC1 |
Origin of Product |
United States |
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